N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a thieno[3,2-d]pyrimidinyl moiety, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline, which undergoes a series of reactions including acylation, cyclization, and thiolation to form the final product. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a potential drug candidate.
Medicine: It could be explored for its therapeutic potential, particularly if it exhibits bioactivity against specific targets.
Industry: Its properties might make it suitable for use in industrial processes, such as in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide include other thieno[3,2-d]pyrimidine derivatives and acetamide-containing molecules. These compounds may share structural features but differ in their specific functional groups or substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural motifs
Properties
Molecular Formula |
C24H25N3O4S2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N3O4S2/c1-30-17-8-9-20(31-2)19(14-17)25-21(28)15-33-24-26-18-11-13-32-22(18)23(29)27(24)12-10-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,25,28) |
InChI Key |
WQOCRSLMDMSZMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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